Hexanedioyl diisocyanate
Description
Contextualization within Modern Isocyanate Chemistry
Isocyanate chemistry is dominated by two main classes: aromatic and aliphatic diisocyanates. Aromatic isocyanates, such as Toluene (B28343) diisocyanate (TDI) and Methylene diphenyl diisocyanate (MDI), account for the vast majority of global isocyanate production and are used extensively in applications like flexible and rigid foams. l-i.co.uk Aliphatic diisocyanates, including HDI, Isophorone (B1672270) diisocyanate (IPDI), and Hydrogenated MDI (H₁₂MDI), represent a smaller, more specialized segment of the market. navy.mildoxuchem.com
The fundamental difference lies in their chemical structure. The absence of an aromatic ring in HDI's backbone is the primary reason for its distinct properties. doxuchem.com Unlike aromatic isocyanates, which are susceptible to oxidation and degradation upon exposure to ultraviolet (UV) light, leading to yellowing, aliphatic isocyanates exhibit excellent UV stability and weather resistance. doxuchem.compflaumer.com This makes HDI and its derivatives the preferred choice for high-performance exterior coatings and applications where color and gloss retention are critical. pflaumer.comchemicalsafetyfacts.org However, aromatic isocyanates are generally more reactive and cost-effective than their aliphatic counterparts. navy.milpflaumer.com
The industrial synthesis of HDI has traditionally been accomplished through the phosgenation of hexamethylene diamine. intratec.us This process, while efficient, involves the use of highly toxic phosgene (B1210022) gas, presenting significant safety and environmental challenges. google.com Consequently, a major focus of modern chemical research is the development of non-phosgene routes. google.commedium.comacs.org These alternative pathways, such as the thermal decomposition of carbamates, aim to create a cleaner, safer, and more environmentally friendly production process. google.comacs.org
Table 1: Comparison of Aromatic and Aliphatic Diisocyanates
| Feature | Aromatic Diisocyanates (e.g., MDI, TDI) | Aliphatic Diisocyanates (e.g., HDI, IPDI) |
|---|---|---|
| Structure | Contains aromatic (benzene) rings. pflaumer.com | Contains linear or cyclic aliphatic chains. pflaumer.com |
| UV Stability | Poor; prone to yellowing upon UV exposure. pflaumer.com | Excellent; high resistance to UV degradation and yellowing. navy.milpflaumer.com |
| Reactivity | Generally higher. navy.milpflaumer.com | Generally lower, often requiring catalysts. allenpress.comscielo.br |
| Primary Applications | Polyurethane foams (rigid and flexible), indoor applications. l-i.co.ukchemicalsafetyfacts.org | High-performance coatings, adhesives, elastomers for outdoor use. navy.milchemicalsafetyfacts.org |
| Cost | More cost-effective. pflaumer.com | Higher cost. pflaumer.com |
Role and Significance in Polymer Science and Engineering
The primary significance of HDI in polymer science is its role as a monomer for producing polyurethanes (PUs) with superior durability. haci.gr The reaction of its two isocyanate groups with polyols (alcohols with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the polymer backbone. haci.grhempel.com The linear and flexible nature of HDI's hexamethylene chain contributes to good flexibility in the resulting polymers. mdpi.com
HDI is crucial for formulations where resistance to abrasion, chemicals, and environmental weathering is paramount. navy.mil This has led to its extensive use in demanding applications such as:
Automotive and Aerospace Coatings: Providing durable, high-gloss finishes that resist weathering and UV radiation. chemicalsafetyfacts.orgwikipedia.org
Industrial Maintenance Coatings: Protecting infrastructure like bridges and machinery from corrosion and harsh conditions.
Adhesives and Sealants: Creating strong, flexible bonds with excellent environmental resistance. sigmaaldrich.com
Due to the volatility of the HDI monomer, it is often converted into higher molecular weight oligomeric forms, such as biurets and isocyanurate trimers, before being used in formulations. wikipedia.orgsci-hub.st This process significantly reduces vapor pressure. wikipedia.org These polyisocyanates are then reacted with polyols to form the final polyurethane network. The trimerization of HDI is a self-polymerization that must be carefully controlled, as the product is typically a mixture of trimers, pentamers, heptamers, and other higher-molecular-weight oligomers, the distribution of which affects the final properties of the coating. sci-hub.st
Table 2: Properties of Hexamethylene Diisocyanate (HDI)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molar Mass | 168.19 g/mol |
| Appearance | Colorless liquid |
| Density | 1.047 g/mL at 20 °C |
| Boiling Point | 82-85 °C at 0.1 mmHg |
| Refractive Index | n20/D 1.453 |
Data sourced from sigmaaldrich.com
Current Research Frontiers and Unresolved Challenges
Current research on HDI is focused on expanding its utility into novel advanced materials and addressing the inherent challenges in its production and use.
Research Frontiers:
Self-Healing Polymers: HDI is being investigated as a key component in self-healing materials. It can be encapsulated and released upon damage to react with ambient moisture or other components in the polymer matrix, repairing cracks and extending the material's lifespan. mdpi.combohrium.com Research has explored adjusting the ratio of HDI-based PU to IPDI-based PU to optimize both self-healing and shape memory properties. mdpi.com
Biomedical Applications: The biocompatibility of certain HDI-based polyurethanes makes them attractive for biomedical uses. Research is underway to develop biodegradable PU films, hydrogels, and composites for applications like tissue engineering, drug delivery, and medical devices. sigmaaldrich.comnih.gov For instance, HDI has been used as a crosslinker to create hydrogels and in the synthesis of biodegradable films with high deformability for potential biomedical use. sigmaaldrich.comnih.gov
Bio-based Synthesis: A significant challenge for the entire polyurethane industry is the reliance on petrochemical feedstocks. rsc.org A major research frontier is the development of phosgene-free methods to produce HDI and other diisocyanates from renewable resources, such as naturally derived diacids. osti.govacs.org This includes exploring fully bio-based thermosetting polyurethanes using bio-based polyols and isocyanates like HDI allophanate (B1242929). mdpi.com
Unresolved Challenges:
Phosgene-Free Synthesis at Industrial Scale: While non-phosgene routes have been developed, scaling them to be economically competitive with the traditional phosgenation process remains a significant hurdle. google.comacs.org
Control of Reactivity and Polymer Architecture: The reactivity of aliphatic isocyanates is lower than that of aromatics, often necessitating catalysts that can influence the final polymer structure. allenpress.comscielo.br In advanced applications like reactive additive manufacturing, controlling the chemorheological properties (the evolution of viscosity and reaction kinetics) of HDI-based systems is critical for successful processing. researchgate.net
Oligomerization Control: The production of HDI polyisocyanates (trimers, biurets) results in a mixture of oligomers. sci-hub.st Precisely controlling this distribution to tailor the viscosity and performance of the final product is a continuing area of study, with research employing techniques like DFT calculations to understand the reaction mechanisms. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3998-31-0 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
hexanedioyl diisocyanate |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h1-4H2 |
InChI Key |
QCAZIGRWRGTARG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N=C=O)CC(=O)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Phosgene-Based Synthesis and Industrial Relevance
The conventional and most common commercial method for producing Hexanedioyl diisocyanate involves the reaction of hexamethylene diamine with phosgene (B1210022). wikipedia.orgepa.gov This process, known as phosgenation, is typically carried out in an inert organic solvent, such as ortho-dichlorobenzene. epa.govintratec.us The reaction proceeds in multiple stages. Initially, the amine reacts with phosgene to create a slurry containing carbamoyl (B1232498) chlorides and amine hydrochlorides. epa.govgoogle.com This mixture is then heated with excess phosgene, which converts the intermediates into the final diisocyanate product, releasing two molecules of hydrogen chloride for each isocyanate group formed. epa.govorgsyn.orggoogle.com
One detailed laboratory-scale procedure involves preparing hexamethylenediammonium chloride from hexamethylenediamine (B150038) and hydrochloric acid. orgsyn.org This salt is then suspended in a high-boiling point solvent like amylbenzene and heated to 180–185°C while gaseous phosgene is introduced. orgsyn.org The reaction can take 8–15 hours, after which the product is isolated by filtration and vacuum distillation, yielding this compound with purities of 98.0% or higher. orgsyn.orgsigmaaldrich.com
Despite its widespread industrial use, the phosgenation process has significant drawbacks related to the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct. researchgate.netepa.govgoogle.com These challenges have driven extensive research into safer, more environmentally friendly synthetic routes. researchgate.net
Phosgene-Free Synthetic Routes
In response to the environmental and safety concerns of the phosgene route, significant research has focused on developing phosgene-free pathways to isocyanates. researchgate.net For this compound, the most promising of these alternatives involves the thermal decomposition of a carbamate (B1207046) precursor.
A leading phosgene-free method for synthesizing this compound is the catalytic thermal decomposition of Dimethylhexane-1,6-dicarbamate (HDC), also referred to as hexamethylene-1,6-dicarbamate (HDU). researchgate.netnih.gov This process avoids the use of hazardous phosgene entirely. The precursor, HDC, can be synthesized through non-phosgene methods, such as the carbonylation of 1,6-hexanediamine (B7767898) (HDA) with methyl carbamate. acs.orgnih.gov The decomposition reaction then cleaves the carbamate to yield the desired diisocyanate and methanol, which can potentially be recycled. researchgate.net The efficiency of this decomposition is highly dependent on the use of an effective catalyst. researchgate.net Various catalytic systems have been developed, including those based on zinc-incorporated berlinite (B1174126) (ZnAlPO4) and metal oxides supported on zeolites, such as Zn–Co bimetallic catalysts on ZSM-5. researchgate.netnih.gov
The yield and selectivity of this compound via HDC decomposition are heavily influenced by the choice of catalyst and reaction conditions. Research has focused on optimizing these parameters to maximize efficiency. Factors investigated include catalyst composition, HDC concentration, reaction temperature, and solvent choice. researchgate.netnih.gov
For instance, using a zinc-incorporated berlinite (ZnAlPO4) catalyst, a yield of 89.4% was achieved in a fixed-bed reactor. nih.gov Another study utilizing a Co3O4/ZSM-5 catalyst in a chlorobenzene (B131634) solvent reported a 92.8% yield under optimized conditions. researchgate.net These studies demonstrate that careful selection of the catalytic system and reaction parameters is crucial for achieving high yields in this phosgene-free route.
| Catalyst | Solvent | HDC Concentration | Temperature | Reaction Time | HDI Yield | Source |
|---|---|---|---|---|---|---|
| ZnAlPO4 (Zn/Al molar ratio = 0.04) | Dioctyl phthalate (B1215562) (DOP) | 4.8 wt.% | 623 K (350 °C) | Not specified (LHSV = 1.2 h⁻¹) | 89.4% | nih.gov |
| 1 wt% Co3O4/ZSM-5(PEG) | Chlorobenzene | 6.5 wt.% | 250 °C | 2.5 h | 92.8% | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves moving beyond simply avoiding phosgene to incorporating more sustainable practices throughout the entire synthetic pathway.
One significant green approach is the utilization of carbon dioxide (CO2) as a C1 building block, positioning the synthesis as an indirect method of CO2 utilization. researchgate.net The synthesis of the precursor Dimethylhexane-1,6-dicarbamate can be achieved through various routes that are considered greener than traditional methods, such as the methoxycarbonylation of an amine with a dialkyl carbonate. researchgate.netresearchgate.net
Furthermore, research is exploring the use of biomass as a sustainable feedstock. A novel green route has been proposed for the synthesis of the precursor hexamethylene-1,6-dicarbamate (HDC) starting from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org This pathway opens up the possibility of producing this compound from renewable raw materials, completely avoiding fossil fuel-based precursors. rsc.org Another green approach involves the Curtius rearrangement of acyl azides derived from fatty acids, such as oleic acid, to produce diisocyanates, demonstrating a potential route from vegetable oils. libretexts.orgnih.gov These strategies represent a significant shift towards more sustainable and environmentally benign production of this vital industrial chemical.
Reaction Mechanisms and Kinetic Investigations of Hexanedioyl Diisocyanate
Fundamental Reaction Pathways of Isocyanate Groups
The electrophilic carbon atom of the isocyanate group is susceptible to attack by various nucleophiles. This reactivity forms the basis of polyurethane chemistry and other applications of hexanedioyl diisocyanate.
Nucleophilic Addition Reactions: Urethane (B1682113), Urea (B33335), and Biuret (B89757) Formation
The most significant reactions of isocyanates involve the addition of compounds containing active hydrogen atoms.
Urethane Formation: The reaction between an isocyanate group and a hydroxyl group yields a urethane linkage. semanticscholar.orgresearchgate.netscispace.com This is the cornerstone reaction for producing polyurethanes. When this compound reacts with a diol or polyol, a polymer chain is formed, connected by urethane groups. researchgate.netresearchgate.net The reaction with monofunctional alcohols, such as butan-1-ol, has been systematically studied to understand the kinetics of this process. rsc.org
Urea Formation: Isocyanate groups readily react with primary or secondary amines to form urea linkages. semanticscholar.orgcommonorganicchemistry.comresearchgate.net This reaction is generally faster than the reaction with alcohols. Another pathway to urea formation involves the reaction of an isocyanate with water. researchgate.netmdpi.com This initially forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate group to create a urea bond. researchgate.net
Biuret Formation: A biuret linkage is formed when an isocyanate group reacts with a pre-existing urea group. ebrary.net This reaction introduces a branch point in the polymer chain, leading to cross-linking. The formation of biuret-containing polyisocyanates from HDI is a common industrial practice to produce materials for coatings, often by reacting HDI with a controlled amount of water or a diamine like hexamethylenediamine (B150038) at elevated temperatures. epa.govgoogle.comepo.orgosha.gov
| Reaction | Reactants | Product Linkage |
| Urethane Formation | Isocyanate + Alcohol | Urethane |
| Urea Formation | Isocyanate + Amine | Urea |
| Urea Formation (via water) | Isocyanate + Water → Amine + CO₂; Amine + Isocyanate | Urea |
| Biuret Formation | Isocyanate + Urea | Biuret |
Oligomerization Reactions: Cyclotrimerization (Isocyanurate Formation) and Dimerization (Uretidione Formation)
Under specific conditions, typically involving catalysts and elevated temperatures, isocyanate groups can react with each other in self-addition reactions to form oligomers.
Cyclotrimerization (Isocyanurate Formation): Three isocyanate groups can undergo a cyclization reaction to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. semanticscholar.orgresearchgate.net The resulting product from a diisocyanate is a trimer. The cyclotrimerization of HDI is a key industrial process used to produce polyisocyanates with low volatility, high functionality, and excellent thermal stability, which are widely used in high-performance coatings. researchgate.netsci-hub.st This reaction is almost always catalyzed, with catalysts such as tri-n-butylphosphine or various metal complexes being employed. sci-hub.strsc.org The product is typically a mixture of oligomers, including trimers, pentamers, and heptamers. sci-hub.st
Dimerization (Uretidione Formation): Two isocyanate groups can react to form a four-membered ring structure called a uretidione (also spelled uretdione). semanticscholar.orgebrary.netuni-miskolc.hu This dimerization is a reversible reaction. ebrary.netresearchgate.net For HDI, dimerization can be catalyzed to produce low-viscosity products. google.com The uretidione ring is less thermally stable than the isocyanurate ring and can dissociate back into free isocyanate groups upon heating, making uretidione-containing compounds useful as blocked isocyanates that release their reactivity at a specific temperature. researchgate.net
Adduct Formation with Biomolecular Analogues (e.g., Glutathione, Model Proteins)
The high reactivity of isocyanates means they can form covalent adducts with biological macromolecules.
Glutathione (GSH): In biological systems, HDI can react with glutathione, a critical antioxidant tripeptide present in cells and airway fluids. nih.govnih.gov The reaction typically occurs at the nucleophilic thiol group of the cysteine residue within GSH, forming S-linked mono- and bis-adducts. nih.gov The specific products formed can depend on the concentration of GSH. nih.gov The linkage between GSH and isocyanates can be reversible, leading to the hypothesis that GSH may act as a "shuttle," transporting the reactive isocyanate moiety through the body where it can then be transferred to other molecules, such as proteins. nih.govca.govnih.gov
Model Proteins: this compound readily forms adducts with proteins, such as albumin and hemoglobin, by reacting with nucleophilic amino acid residues on the protein surface. ca.govnih.gov In vitro studies using model amino acids and peptides have shown that the most likely sites for adduction are the ε-amino group of lysine (B10760008) residues and the N-terminal amino groups of the protein chains. nih.gov The formation of these protein adducts is a key event in the biological response to diisocyanate exposure.
Kinetics of Diisocyanate Reactions with Chain-Extending Agents and Polyols
The rate at which polyurethanes form is critical for industrial processing. This rate is governed by the kinetics of the reaction between the diisocyanate and the hydroxyl- or amine-containing reactants.
Influence of Reactant Structure on Reaction Kinetics
The structure of both the diisocyanate and the co-reactant (polyol or chain extender) significantly impacts the reaction speed.
Diisocyanate Structure: As an aliphatic diisocyanate, HDI is generally less reactive than aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) or 4,4'-diphenylmethane diisocyanate (MDI). ca.gov This is due to the electron-donating nature of the alkyl chain, which reduces the electrophilicity of the isocyanate carbon, in contrast to the electron-withdrawing effect of an aromatic ring. semanticscholar.org Kinetic studies comparing different aliphatic diisocyanates have found that the reactivity decreases in the order of HDI > isophorone (B1672270) diisocyanate (IPDI) > 4,4′-dicyclohexyl-methane-diisocyanate (HMDI) when reacted with butan-1-ol. rsc.org Furthermore, for a symmetric molecule like HDI, the reactivity of the second isocyanate group can increase after the first has reacted, a phenomenon attributed to the formation of intramolecular hydrogen bonds. rsc.org
Chain Extender and Polyol Structure: The structure of the chain extender also plays a crucial role. Studies comparing the reaction of HDI with 1,3-butanediol (B41344) and 1,4-butanediol (B3395766) have demonstrated differences in reaction kinetics. researchgate.net The reactivity of amines in forming ureas with HDI is also highly dependent on the amine's structure; for example, reaction times increase significantly when moving from aliphatic to aromatic amines due to the lower basicity and nucleophilicity of the latter. researchgate.net
| Factor | Influence on Reaction Rate with HDI | Reference |
| Diisocyanate Type | Aromatic (e.g., MDI, TDI) > Aliphatic (e.g., HDI) | semanticscholar.orgca.gov |
| Aliphatic Diisocyanate Structure | HDI > IPDI > HMDI | rsc.org |
| Co-Reactant Type | Amine > Alcohol | semanticscholar.org |
| Amine Structure | Aliphatic > Aromatic | researchgate.net |
| Diol Structure | Reactivity varies (e.g., 1,4-Butanediol vs. 1,3-Butanediol) | researchgate.net |
Catalytic Effects on Reaction Rates and Selectivity
To achieve practical reaction times, especially with less reactive aliphatic diisocyanates like HDI, catalysts are almost always employed.
Catalysts for Urethane Formation: A wide range of compounds can catalyze the isocyanate-alcohol reaction, including tertiary amines and organometallic compounds. scispace.comlboro.ac.ukgoogle.com Tin-based catalysts, such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, are highly effective and have been shown to significantly accelerate the reaction of HDI with diols. researchgate.netlboro.ac.uk The catalytic mechanism for metal catalysts is believed to involve the formation of a complex with both the isocyanate and the alcohol, facilitating the nucleophilic attack. scispace.com Non-metal catalysts, such as guanidine (B92328) and phosphonic acid derivatives, have also been developed as alternatives. semanticscholar.org
Catalysts for Other Reactions: Specific catalysts are used to direct the reaction towards other products. For instance, the cyclotrimerization of HDI to form isocyanurates is selectively promoted by catalysts like tri-n-butylphosphine, certain metal carboxylates, and amine-based compounds. researchgate.netsci-hub.strsc.org The hydrolysis of HDI to form diamines, a precursor step in some biuret production processes, can be markedly catalyzed by bicarbonate. nih.gov
The choice of catalyst not only affects the reaction rate but also the selectivity. For example, a catalyst might favor the formation of urethanes over side reactions like allophanate (B1242929) formation (reaction of an isocyanate with a urethane), or it might selectively promote trimerization over dimerization.
Self-Polymerization and Side Reactions
This compound, like other aliphatic diisocyanates, can undergo self-polymerization and various side reactions, particularly under the influence of catalysts, elevated temperatures, or in the presence of excess isocyanate groups. These reactions lead to the formation of various oligomeric and cross-linked structures, which significantly impact the properties of the final polyurethane material.
The high reactivity of the isocyanate group is the primary reason for the occurrence of these side reactions. Key side reactions include dimerization to form uretdiones, trimerization to form isocyanurates, and reactions with urethane or urea linkages to form allophanate and biuret structures, respectively. acs.org
Dimerization (Uretdione Formation)
The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretdione. This reaction is often catalyzed by specific catalysts, such as certain pyridines or phosphines. google.compatsnap.com The formation of uretdiones is a reversible process, and they can dissociate back to the monomeric isocyanate at elevated temperatures. google.com The viscosity of aliphatic polyisocyanates containing uretdione groups is notably low. google.com The dimerization of aliphatic diisocyanates like hexamethylene diisocyanate (HDI) often occurs alongside trimerization, with the reaction conditions influencing the ratio of dimer to trimer. sci-hub.st
Trimerization (Isocyanurate Formation)
The cyclotrimerization of three isocyanate groups forms a highly stable six-membered isocyanurate ring. nih.govacs.org This reaction is a common method for modifying diisocyanates to produce polyisocyanates with higher functionality and thermal stability. sci-hub.stdoxuchem.com A variety of catalysts can be employed for the trimerization of aliphatic isocyanates, including lithium compounds, tertiary amines, and phosphines. google.comresearchgate.net The mechanism of trimerization can be complex, sometimes involving multiple catalytic cycles. nih.govacs.org In some cases, isocyanurate formation can proceed through an allophanate intermediate. rsc.org The resulting isocyanurate-containing polyisocyanates are valued for their excellent thermal stability and resistance to degradation. doxuchem.com
Allophanate Formation
When an isocyanate group reacts with a urethane linkage, an allophanate linkage is formed. This reaction typically occurs at elevated temperatures (often above 100-110°C) or in the presence of excess isocyanate. ebrary.netresearchgate.net The formation of allophanates introduces branching and cross-linking into the polymer structure. acs.org Like uretdione formation, the allophanate linkage is thermally reversible, dissociating back to urethane and isocyanate at higher temperatures. ebrary.netresearchgate.net The reaction is understood to proceed via the formation of an initial urethane group which then reacts further with an isocyanate in the presence of a suitable catalyst. google.com
Biuret Formation
Similar to allophanate formation, a biuret linkage is formed when an isocyanate group reacts with a urea linkage. This reaction also typically requires elevated temperatures (above 120°C) and results in further cross-linking of the polymer network. acs.orgresearchgate.net The formation of biuret structures can occur when isocyanates react with primary amines, where the initially formed urea can further react with another isocyanate molecule. wikipedia.org Biuret formation is also a thermally reversible reaction. researchgate.net In the synthesis of polyurea, side reactions between isocyanate groups and the secondary amines of already-formed urea groups are known to occur, leading to crosslinking. mdpi.com
The extent of these self-polymerization and side reactions is influenced by several factors, including the reaction temperature, the concentration of reactants, the type of catalyst used, and the reaction time. acs.orgsci-hub.stureaknowhow.com Understanding and controlling these reactions are crucial for tailoring the final properties of polyurethane materials derived from this compound.
The following table summarizes the key self-polymerization and side reactions of isocyanates:
| Reaction Name | Reactants | Product | Conditions |
| Dimerization | 2 x Isocyanate | Uretdione | Catalysts (e.g., pyridines, phosphines) google.compatsnap.com |
| Trimerization | 3 x Isocyanate | Isocyanurate | Catalysts (e.g., lithium compounds, amines, phosphines), elevated temperature doxuchem.comgoogle.comresearchgate.net |
| Allophanate Formation | Isocyanate + Urethane | Allophanate | Elevated temperature (>100-110°C), excess isocyanate ebrary.netresearchgate.net |
| Biuret Formation | Isocyanate + Urea | Biuret | Elevated temperature (>120°C), excess isocyanate acs.orgresearchgate.netresearchgate.net |
This interactive table allows for a clear overview of the primary side reactions.
Polymerization Science and Advanced Material Development Utilizing Hexanedioyl Diisocyanate
Polyurethane and Polyurea Systems
Hexanedioyl diisocyanate is a fundamental building block in the synthesis of polyurethanes and polyureas, two classes of polymers with wide-ranging industrial applications. The reactivity of its isocyanate groups with alcohols and amines forms the basis for creating these versatile materials.
Design and Synthesis of Segmented Polyurethanes and Polyureas
Segmented polyurethanes and polyureas are typically synthesized through a two-step process or a one-shot method. In the prepolymer method, a diisocyanate, such as this compound, is first reacted with a long-chain polyol to form a prepolymer. This prepolymer is then chain-extended with a low molecular weight diol or diamine to create the final polymer. mdpi.com The one-shot method involves reacting all the components—diisocyanate, polyol, and chain extender—simultaneously. nih.gov
The synthesis of segmented polyurethanes can be achieved through various methods, including solution polymerization and bulk polymerization. researchgate.net For instance, a one-shot bulk polymerization technique has been used to prepare bio-based high-elastic polyurethanes from hexamethylene diisocyanate and different ratios of isosorbide (B1672297) to poly(tetramethylene glycol) as the diol, without the need for a catalyst. nih.gov The resulting polymers exhibit a range of properties depending on the specific monomers and their ratios.
Polyureas are formed through the rapid reaction of a diisocyanate with a diamine. nih.gov This reaction is highly efficient and can be carried out without a catalyst. nih.gov The synthesis can be tailored to produce a variety of polyurea structures, including linear or crosslinked materials. For example, poly(4-arylazo-1, 3-benzeneurea-hexamethylene)s have been synthesized by the polycondensation of hexamethylene diisocyanate with 4-Arylazo-1, 3-benzenediamine derivatives. sphinxsai.com
Influence of this compound Structure on Polymer Morphology and Properties
The structure of the diisocyanate plays a crucial role in determining the morphology and properties of the resulting polyurethane or polyurea. The flexibility and linear nature of the hexanedioyl group in this compound can lead to polymers with distinct characteristics compared to those synthesized with aromatic or more rigid aliphatic diisocyanates.
In segmented polyurethanes, the hard segments, formed by the diisocyanate and chain extender, and the soft segments, derived from the polyol, tend to phase-separate, creating a microdomain structure. mdpi.com The symmetry and flexibility of the diisocyanate influence the packing and crystallinity of these hard segments, which in turn affects the polymer's mechanical properties. mdpi.commdpi.com For example, polyurethanes synthesized with the symmetric and non-branched 1,4-diisocyanatobutane (B1581501) (BDI) exhibit a higher modulus compared to those made with lysine (B10760008) methyl ester diisocyanate (LDI), which has asymmetric short-chain branches that hinder hard segment packing. nih.gov Similarly, the use of hexamethylene diisocyanate (HDI) can lead to highly crystalline hard segments and lower miscibility between the hard and soft phases. mdpi.com
The properties of polyurethanes, such as tensile strength, elasticity, and thermal stability, are directly linked to the diisocyanate structure. mdpi.comnih.gov Aliphatic diisocyanates like HDI generally produce polymers that are more resistant to yellowing upon exposure to heat and light compared to their aromatic counterparts. nih.gov However, they may sometimes result in materials with lower mechanical strength. nih.gov The choice of diisocyanate also impacts the glass transition temperature (Tg) and thermal degradation profile of the polymer. mdpi.com
The following table summarizes the influence of different diisocyanates on the properties of segmented polyurethanes:
| Diisocyanate | Key Structural Feature | Influence on Polymer Properties |
| This compound (HDI) | Aliphatic, flexible | Promotes crystallinity in hard segments, good light and heat stability. mdpi.comnih.gov |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic, rigid | High tensile strength and modulus, but prone to yellowing. nih.govresearchgate.net |
| Isophorone (B1672270) diisocyanate (IPDI) | Cycloaliphatic, asymmetric | Can lead to polymers with good self-healing properties. mdpi.com |
| 3,3'-Dimethyl-4,4'-biphenyl diisocyanate (TODI) | Aromatic, high symmetry | Can result in lower miscibility between hard and soft segments. mdpi.com |
Bio-Based Polymer Formulations Incorporating this compound
There is a growing interest in developing sustainable polymers from renewable resources. This compound can be incorporated into bio-based polymer formulations, contributing to the development of more environmentally friendly materials.
One approach involves using bio-derived polyols in conjunction with this compound. For instance, bio-based polyurethanes have been synthesized using polyols derived from castor oil or swine manure. thescipub.commdpi.com The properties of these bio-based polymers can be tailored by adjusting the type of diisocyanate and the molar ratio of the components. thescipub.com
Another strategy is the use of bio-based diisocyanates themselves. While this compound is traditionally derived from petrochemical sources, research is ongoing to produce it from renewable feedstocks. Furthermore, other bio-based diisocyanates, such as L-lysine ethyl ester diisocyanate (LDI) and pentamethylene diisocyanate (PDI), are being explored as alternatives for creating fully or partially bio-based polyurethanes. mdpi.comnih.gov These efforts aim to reduce the environmental footprint of polyurethane production. researchgate.net
Crosslinking Applications in Polymer Networks
The bifunctional nature of this compound makes it an effective crosslinking agent for creating robust polymer networks. The isocyanate groups can react with hydroxyl, amine, or other active hydrogen-containing groups present in various polymer backbones.
Crosslinking of Poly(vinyl alcohol) and Other Synthetic Polymeric Substrates
This compound has been utilized to crosslink synthetic polymers like poly(vinyl alcohol) (PVA). The reaction between the hydroxyl groups of PVA and the isocyanate groups of the diisocyanate forms urethane (B1682113) linkages, resulting in a crosslinked network. researchgate.netresearchgate.net The degree of crosslinking can be controlled by adjusting the molar ratio of the reactants. researchgate.net
The crosslinking of PVA with hexamethylene diisocyanate has been shown to significantly alter its thermal and mechanical properties. researchgate.net Initially, an increase in crosslinking density can lead to a decrease in crystallinity, followed by a rise in properties as the network becomes more established. researchgate.net Such crosslinked PVA materials have potential applications in various fields, including regenerative medicine, where they can serve as slowly-degradable and hydrophilic scaffolds. nih.gov
The table below illustrates the effect of the degree of crosslinking on the glass transition temperature (Tg) of PVA crosslinked with hexamethylene diisocyanate. researchgate.net
| Degree of Crosslinking (mol% of reacted OH groups) | Glass Transition Temperature (Tg) at 3 Hz (°C) |
| 0 | ~60 |
| 1.7 | ~55 |
| 10 | ~58 |
| 20 | ~65 |
| 30 | ~65 |
| 74 | ~65 |
Crosslinking of Natural Polymers (e.g., Collagen, Cellulose)
This compound is also employed to crosslink natural polymers such as collagen and cellulose (B213188), enhancing their properties for specific applications.
In the case of collagen, crosslinking with hexamethylene diisocyanate can improve its mechanical strength and thermal stability. nih.gov This process involves the reaction of the isocyanate groups with the free amine groups of lysine residues in the collagen molecule. nih.gov The resulting crosslinked collagen has been investigated for its potential use as a dermal tissue engineering matrix. nih.gov Studies have shown that crosslinking can reduce the number of free lysine groups and increase the resistance of the collagen matrix to enzymatic degradation. nih.govnih.gov
For cellulose, the hydroxyl groups on the polymer chain can react with diisocyanates to form urethane crosslinks. researchgate.net This modification can be used to improve the properties of cellulose-based materials, such as enhancing their water repellency or improving their compatibility with other polymers in composites. nih.gov The crosslinking reaction can be monitored by techniques like infrared spectroscopy to follow the consumption of the isocyanate groups. researchgate.net
Control of Crosslinking Density and Network Architecture
This compound, more commonly known as hexamethylene diisocyanate (HDI), serves as a critical building block in the synthesis of polymers, where it facilitates the formation of crosslinked networks. The degree of crosslinking and the resultant polymer network architecture are pivotal in dictating the material's ultimate physical and mechanical properties. The concentration and reactivity of HDI directly influence the crosslink density. In thermosetting polymers, for instance, the modulus in the rubbery plateau region, as determined by rheological or dynamic mechanical analysis (DMA), is directly correlated to the number of crosslinks within the polymer chain. tainstruments.com An increase in the degree of crosslinking generally leads to a higher glass transition temperature (Tg) and enhanced mechanical strength. tainstruments.comnasa.gov
In practical applications, HDI can be used to crosslink other polymers, such as porcine dermal collagen, for use in biomedical applications like tissue engineering matrices. nih.gov The chemical crosslinking with HDI was found to significantly reduce the number of free lysine groups in the collagen, making the matrix more resistant to degradation by collagenases. nih.gov However, this increased crosslinking can also hinder cell penetration into the matrix structure. nih.gov The control over crosslinking is therefore a delicate balance to achieve the desired combination of stability and bio-functionality.
The following table summarizes the effect of crosslinking on key polymer properties.
| Property | Effect of Increased Crosslinking Density | Governing Factors |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases | Concentration of crosslinking agent (e.g., HDI), polymer architecture. tainstruments.comnasa.gov |
| Mechanical Strength | Increases | Crosslink density, polymer chain mobility. tainstruments.com |
| Modulus | Increases | Symmetry of diisocyanate, hard segment packing. mdpi.com |
| Degradation Resistance | Increases | Number of crosslinks per molecule. nih.gov |
| Cell Penetration (in biomaterials) | Decreases | Density of the crosslinked network. nih.gov |
Thin Film Deposition Technologies
Recent advancements in materials science have highlighted the utility of this compound in the fabrication of highly controlled thin films through vapor-phase deposition techniques. These methods offer molecular-level precision, enabling the creation of uniform and conformal coatings on various substrates, including complex three-dimensional structures. beilstein-journals.org
Molecular Layer Deposition (MLD) is a variant of the more widely known Atomic Layer Deposition (ALD) technique, specifically adapted for the deposition of organic and inorganic-organic hybrid polymers. beilstein-journals.orgx-mol.com MLD relies on sequential, self-limiting surface reactions to build up polymer films in a layer-by-layer fashion. beilstein-journals.orgnih.gov While a variety of diisocyanates have been explored for creating polyurea films via MLD, the use of this compound offers a pathway to aliphatic polyureas that are less sensitive to light-induced color changes compared to their aromatic counterparts. beilstein-journals.org
The MLD process allows for the creation of purely organic thin films and can be combined with ALD to produce novel inorganic-organic hybrid materials. beilstein-journals.orgscispace.com These hybrid films can be engineered to have specific properties, such as low dielectric constants, making them suitable for applications in microelectronics. helsinki.fi The growth per cycle (GPC) in MLD is a critical parameter, and for many organic systems, it is often lower than theoretically expected due to factors like steric hindrance and the tilting or bending of long-chain organic precursors on the surface. beilstein-journals.org
The layer-by-layer nature of MLD makes it an ideal technique for fabricating multilayer and nanostructured architectures with precisely controlled compositions and thicknesses. beilstein-journals.orgscispace.com By alternating the precursor molecules, it is possible to create superlattices and nanolaminates composed of different organic, inorganic, or hybrid layers. beilstein-journals.orgscispace.com This capability opens up possibilities for designing materials with unique combinations of functional properties for advanced technological applications. beilstein-journals.org
Multilayer films can be constructed for a variety of purposes, including packaging, where each layer contributes a specific property like heat sealability, gas barrier, or toughness. eag.comgoogle.com In the realm of electronics, multilayer films are integral to the production of semiconductor devices. google.com The ability to create these complex structures with high precision is a key advantage of techniques like MLD. Furthermore, porous structures can be fabricated from ALD/MLD grown hybrids by selectively removing the organic component through processes like annealing. beilstein-journals.orgscispace.com
Nanomaterial Functionalization
This compound is extensively used for the surface functionalization of various nanomaterials. This chemical modification is crucial for improving their dispersion in solvents and polymer matrices, which is essential for harnessing their unique properties in composite materials and other applications. mdpi.comnih.govnih.gov
Graphene oxide (GO), with its abundance of oxygen-containing functional groups (hydroxyl, epoxide, and carboxyl), is readily functionalized with this compound. mdpi.commdpi.com The isocyanate groups of HDI react with the hydroxyl and carboxyl groups on the GO surface, forming carbamate (B1207046) ester linkages. mdpi.com This covalent functionalization significantly alters the properties of GO.
The resulting HDI-functionalized GO (HDI-GO) exhibits enhanced thermal stability, which is attributed to the crosslinking between adjacent GO sheets. nih.govnih.gov A key advantage of this functionalization is the improved dispersibility of GO in a wide range of solvents, from polar aprotic solvents like DMF and NMP to non-polar solvents such as toluene (B28343). nih.govnih.gove3s-conferences.org The degree of functionalization (FD) can be controlled by adjusting the reaction conditions, and a higher FD generally leads to better dispersion. mdpi.comnih.gov This improved solubility is critical for applications in polymer nanocomposites and solar cells. mdpi.come3s-conferences.org
The table below details the reaction conditions and resulting properties of HDI-functionalized Graphene Oxide.
| Reaction Parameter | Condition/Observation | Reference |
|---|---|---|
| Synthesis Method | Two-step: GO preparation (modified Hummers' method), followed by reaction with HDI. | mdpi.come3s-conferences.org |
| Catalyst | Triethylamine (TEA) is often used. | mdpi.comnih.gov |
| Solvent | Toluene is a common reaction solvent. | e3s-conferences.org |
| Effect of Functionalization | Increases thermal stability and hydrophobicity. | nih.gov |
| Improved Dispersibility | Dispersible in polar aprotic (DMF, NMP) and non-polar (toluene, chloroform) solvents. | nih.govnih.gov |
| Characterization Techniques | FT-IR, Raman Spectroscopy, Elemental Analysis, TGA, TEM. | mdpi.comnih.gov |
Similarly, other carbon nanomaterials like carbon nanotubes (CNTs) can be functionalized to improve their compatibility with polymer matrices. mdpi.comgecarbon.org Functionalization introduces chemical groups on the CNT surface that can react with the surrounding polymer, leading to a stronger interface and better load transfer in composites. gecarbon.org The process often involves an initial oxidation step to create reactive sites on the CNTs. mdpi.commdpi.com
Nanocellulose has garnered significant interest as a renewable and biodegradable reinforcement for polymer composites due to its excellent mechanical properties. mdpi.comfrontiersin.org However, its inherent hydrophilicity and tendency to agglomerate can limit its effectiveness in nonpolar polymer matrices. mdpi.com Surface modification of nanocellulose with agents like this compound is a key strategy to overcome these challenges. mdpi.comfraunhofer.deresearchgate.net
The isocyanate groups of HDI can react with the hydroxyl groups on the surface of nanocellulose, creating urethane linkages. mdpi.com This modification serves two primary purposes. Firstly, it can be used to graft functional molecules or polymers onto the nanocellulose surface, thereby altering its surface chemistry. mdpi.com Secondly, one of the isocyanate groups can react with the nanocellulose while the other remains free to react with a thermoset matrix during composite processing, thus acting as a chemical linker to improve interfacial adhesion. mdpi.com This enhanced compatibility between the nanocellulose filler and the polymer matrix is crucial for developing high-performance, sustainable composite materials. mdpi.commdpi.com
Advanced Characterization Methodologies for Hexanedioyl Diisocyanate Derived Systems
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the chemical structure of HDI-based polymers and adducts at a molecular level.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
FTIR spectroscopy is a powerful tool for identifying functional groups and monitoring the reactions of hexanedioyl diisocyanate. The most prominent feature in the FTIR spectrum of HDI is the strong, sharp absorption band corresponding to the isocyanate group (-N=C=O). researchgate.net
Isocyanate (NCO) Group: This group exhibits a characteristic stretching vibration typically found around 2263-2264 cm⁻¹. researchgate.netresearchgate.net The disappearance or attenuation of this peak is a primary indicator of the consumption of isocyanate groups during polymerization or other reactions.
Urethane (B1682113) Linkage: When HDI reacts with a polyol, the formation of urethane linkages is confirmed by the appearance of new absorption bands. These include the N-H stretching vibration, which can be seen around 3340-3367 cm⁻¹, and the C=O (urethane carbonyl) stretching vibration. researchgate.netresearchgate.net
Urea (B33335) Linkage: In reactions with amines or water, urea linkages are formed. These are also identifiable by their characteristic absorptions in the FTIR spectrum.
Aliphatic C-H Bonds: The hexamethylene chain of HDI gives rise to characteristic symmetric and antisymmetric CH₂ stretching vibrations, typically observed around 2857 cm⁻¹ and 2933 cm⁻¹, respectively, as well as CH bending vibrations near 1440 cm⁻¹. researchgate.net
The table below summarizes key FTIR absorption bands relevant to the analysis of HDI-derived systems.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2263 - 2264 | researchgate.netresearchgate.net |
| Amine (N-H) | Stretch | 3340 - 3367 | researchgate.netresearchgate.net |
| Carbonyl (C=O) in Urethane | Stretch | ~1700 - 1730 | |
| Methylene (-CH₂-) | Symmetric/Antisymmetric Stretch | 2857 / 2933 | researchgate.net |
| Methylene (-CH₂-) | Bending | ~1440 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the atomic-level structure of HDI and its derivatives. Both ¹H NMR and ¹³C NMR are used to elucidate the molecular architecture.
In the ¹H NMR spectrum of systems containing HDI segments, a characteristic peak around 1.20 ppm is attributed to the hydrogen atoms within the hexamethylene chain. researchgate.net In ¹³C NMR analysis, distinct signals can be observed for the different carbon atoms in the HDI monomer and its polyisocyanate forms, allowing for structural confirmation. researchgate.net Solid-state ¹³C NMR has also been employed to analyze the presence of urethane groups and other structures in crosslinked HDI-based polymers. researchgate.net
Mass Spectrometry (MS) for Oligomer and Adduct Identification
Mass spectrometry is a critical technique for identifying the exact mass of molecules, making it invaluable for the characterization of HDI oligomers and adducts. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are often employed.
MS can be used to verify the structure of synthesized urethanes derived from HDI. jksoeh.org It is also used in conjunction with liquid chromatography (LC-MS) for the qualitative analysis and confirmation of analyte identities by matching their mass spectra with those of known standards. osha.gov This is particularly useful in identifying specific adducts formed when HDI reacts with other molecules, such as proteins. nih.gov Research has utilized MS to characterize solvent-free HDI-based polyisocyanates prepared through cyclotrimerization. researchgate.net
Chromatographic Analysis
Chromatographic techniques are essential for separating complex mixtures and analyzing the molecular weight and purity of HDI-based systems.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
GPC, also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers derived from this compound. This information is fundamental to understanding the physical and mechanical properties of the resulting material.
GPC has been successfully used to characterize HDI-based polyisocyanates, providing crucial data on the size of the polymer chains formed during reactions like cyclotrimerization. researchgate.net Concerns over residual monomers in cosmetic ingredients have led to the use of GPC to analyze the molecular weight range of HDI polymers, ensuring that low molecular weight species (e.g., less than 500 Da) are quantified. cir-safety.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives and Residuals
HPLC and GC-MS are powerful analytical techniques for the separation, identification, and quantification of HDI, its derivatives, and any residual monomers in a sample.
HPLC: This technique is widely used for the analysis of diisocyanates after they have been converted into more stable derivatives. osha.gov For instance, HDI can be derivatized with an agent like 1-(2-pyridyl)piperazine (B128488) (1-2PP) and then analyzed by HPLC with UV or fluorescence detection. osha.govosha.gov This approach allows for sensitive and specific quantification. osha.gov Studies have compared HPLC with other methods like capillary zone electrophoresis (CZE) for the determination of HDI monomer and oligomers, finding CZE to offer a potential fivefold increase in sensitivity. nih.gov HPLC is also used to quantify diamines produced from the acid hydrolysis of HDI-protein adducts, providing a measure of the extent of reaction. nih.gov
GC-MS: GC-MS is particularly effective for analyzing volatile and thermally stable compounds. For HDI analysis, derivatization is often necessary to improve its chromatographic behavior and detection. One method involves derivatizing HDI with an agent like 2-chlorobenzyl alcohol (2-CBA) to form a stable urethane, which can then be analyzed by GC-MS. jksoeh.org Another approach involves the hydrolysis of diisocyanates to their corresponding diamines, followed by derivatization (e.g., N-ethoxycarbonylation) and subsequent GC-MS analysis for simultaneous determination of residual diisocyanates and their related diamines. mdpi.com This method provides high accuracy and precision, with good linearity (R² > 0.999) and low limits of detection. mdpi.com
The following table presents a summary of findings from a GC-MS study on derivatized diisocyanates and diamines.
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | mdpi.com |
| Extraction Recoveries | 93.9–101.2% | mdpi.com |
| Repeatability (RSD) | 0.89–8.12% | mdpi.com |
| Reproducibility (RSD) | 2.12–10.56% | mdpi.com |
| Limits of Detection (LOD) | 0.0025 to 0.057 µg/mL | mdpi.com |
Morphological and Structural Characterization
The morphology and structural arrangement of polymers significantly influence their macroscopic properties. Techniques such as electron microscopy and X-ray scattering are pivotal in elucidating these features in this compound-based materials.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface and internal nanostructure of materials. kinampark.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. In the context of this compound-derived polymers, SEM analysis can reveal details about the surface roughness, porosity, and the dispersion of different phases within the material. filab.frlew.ro For instance, in polyurethane nanocomposites prepared from hexamethylene diisocyanate, SEM results have shown how the modification with the diisocyanate can alter the morphology of nanocrystals from platelet-like to pseudospherical. primescholars.com The technique is also instrumental in failure analysis, identifying defects like porosity that can impact material performance. filab.fr Furthermore, SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to provide simultaneous morphological and elemental composition data in real-time. nanoscience.com
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of the internal nanostructure of a material. For systems derived from this compound, TEM can be used to observe the phase separation between hard and soft segments in polyurethanes, the dispersion of nanofillers, and the presence of crystalline domains. researchgate.net High-resolution TEM (HR-TEM) can provide detailed images of the nanostructure, as demonstrated in the characterization of iron-encased organic networks. researchgate.net
A study on polyurethane copolymers highlighted the use of SEM to characterize materials based on different diisocyanates. lew.ro The results showed that polyurethanes based on 4,4'-dibenzyl diisocyanate (DBDI), which exhibit crystallinity, tend to have a rougher surface morphology compared to the finer structure of those based on 4,4'-methylene bis(phenyl isocyanate) (MDI). lew.ro
X-ray based techniques are essential for probing the crystalline structure and film properties of polymeric materials. malvernpanalytical.com
X-ray Diffraction (XRD): XRD is a primary method for determining the crystallinity of polymers. mdpi.comthermofisher.com The presence of sharp diffraction peaks indicates a crystalline material, while broad, diffuse halos are characteristic of amorphous structures. mdpi.com For polyurethanes derived from this compound, XRD can be used to assess the degree of crystallinity, which is influenced by factors such as the type of diisocyanate and the hard segment content. osti.govresearchgate.net For example, studies have shown that polyurethanes synthesized with even-carbon-based isocyanates exhibit distinct diffraction peaks attributed to crystalline structures. osti.gov The crystallinity index, which quantifies the crystalline fraction, can be determined from XRD data and provides a reliable measure of a material's structural order. malvernpanalytical.comresearchgate.net
X-ray Reflectivity (XRR): While not as commonly cited in the provided context for this compound specifically, XRR is a powerful technique for characterizing the structure of thin films, including thickness, density, and surface/interface roughness. It would be a valuable tool for analyzing thin coatings or layered structures made from this compound-based polymers.
Research on bio-based polyurethanes has utilized XRD to confirm the amorphous nature of the synthesized polymers, as indicated by the presence of only a broad diffraction peak in the spectrum. mdpi.com Conversely, in other polyurethane systems, XRD has been employed to identify crystalline structures and has revealed that the crystalline nature of modified starch nanocrystals was preserved after modification. primescholars.com
Thermal Analysis Techniques
Thermal analysis techniques are fundamental for understanding the behavior of polymers as a function of temperature, providing critical information about their thermal transitions and stability. setaramsolutions.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. r-techmaterials.commdpi.com This technique is instrumental in identifying thermal transitions in polymers derived from this compound.
Glass Transition Temperature (Tg): DSC can precisely determine the glass transition temperature, which is a critical parameter for understanding the mechanical properties of polymers. For instance, DSC analyses of thermoplastic polyurethane elastomers have shown that polymers with poly(oxytetramethylene) diol as the soft segment have significantly lower glass transition temperatures compared to those based on poly(hexamethylene carbonate) diol. mdpi.com
Melting and Crystallization: DSC can detect melting (endothermic) and crystallization (exothermic) events. The melting temperature (Tm) and the enthalpy of melting (ΔH) provide information about the crystalline structure and degree of crystallinity. mdpi.com
Reaction Monitoring: DSC can also be used to study curing reactions and other chemical transformations that involve a change in enthalpy.
The following table presents DSC data for thermoplastic polyurethane elastomers (TPURs) from a study, illustrating the determination of glass transition temperatures (Tg). mdpi.com
| Polymer | Tg from 1st Heating Cycle (°C) | Tg from 2nd Heating Cycle (°C) |
| TPUR-1 | -28 | -31 |
| TPUR-2 | -22 | -25 |
| TPUR-3 | -19 | -22 |
| TPUR-4 | 20 | 21 |
| TPUR-5 | 20 | 20 |
| TPUR-6 | 21 | 21 |
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.com It is a key technique for assessing the thermal stability of this compound-derived materials. scispace.com
Decomposition Temperatures: TGA curves provide information on the onset of degradation and the temperatures at which specific weight losses occur. Key parameters include T1%, T5%, and T10%, representing the temperatures at which 1%, 5%, and 10% mass loss occurs, respectively. mdpi.com
Residue Analysis: The amount of residue remaining at the end of the analysis can indicate the presence of inorganic fillers or char formation.
Decomposition Kinetics: TGA data can be used to study the kinetics of thermal degradation. scirp.org
The thermal stability of polyurethanes is often evaluated in multiple stages, corresponding to the degradation of different segments within the polymer chain, such as the urethane bonds and the polyol segments. researchgate.net The addition of certain components, like carboxyl groups, can decrease the thermal stability of the resulting polymers. mdpi.com
The table below shows TGA data for thermoplastic polyurethane elastomers (TPURs), highlighting their thermal stability. mdpi.com
| Polymer | T1% (°C) | T5% (°C) | T10% (°C) | T50% (°C) | Tmax (°C) |
| TPUR-1 | 290 | 310 | 321 | 374 | 344, 420 |
| TPUR-2 | 240 | 294 | 315 | 376 | 343, 420 |
| TPUR-3 | 234 | 282 | 308 | 373 | 341, 419 |
| TPUR-4 | 284 | 301 | 310 | 342 | 328, 360 |
| TPUR-5 | 250 | 287 | 302 | 340 | 323, 353 |
| TPUR-6 | 243 | 282 | 298 | 338 | 320, 353 |
Other Specialized Techniques
Beyond the core techniques, other specialized methods can provide further insights into the properties of this compound-derived systems.
Dynamic Mechanical Analysis (DMA): This technique measures the mechanical properties of materials as a function of temperature, time, and frequency. It is more sensitive than DSC for determining the glass transition temperature and provides information on the viscoelastic behavior of polymers. r-techmaterials.com
Hyphenated Techniques (e.g., TGA-MS): Coupling TGA with mass spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during thermal decomposition, providing a more detailed understanding of the degradation mechanisms. ardena.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and study chemical bonding within the polymer structure. It can confirm the formation of urethane linkages and monitor the progress of polymerization reactions by observing the disappearance of the isocyanate band. osti.govthescipub.commdpi.com
These advanced characterization methodologies are indispensable for the research and development of materials based on this compound, enabling the tailoring of their properties for specific and demanding applications.
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental and robust technique for determining the elemental composition of a compound. nih.gov In the context of polymers derived from this compound, this method is invaluable for verifying the stoichiometric ratios of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) and confirming the successful incorporation of the diisocyanate monomer into the polymer backbone.
The process typically involves the combustion of a small, precisely weighed sample of the polymer at high temperatures. The resulting combustion gases, primarily carbon dioxide, water, and nitrogen oxides, are then quantitatively analyzed to determine the mass percentages of each element. This data is crucial for:
Verifying Monomer Ratios: In the synthesis of polyurethanes, where this compound is reacted with a polyol, elemental analysis can confirm that the monomers have reacted in the desired molar ratios.
Confirming Polymer Structure: The experimentally determined elemental composition can be compared with the theoretical composition calculated from the proposed polymer structure. A close correlation provides strong evidence for the successful synthesis of the intended material.
Assessing Purity: The presence of unexpected elements or deviations from the theoretical elemental percentages can indicate the presence of impurities, residual monomers, or side-reaction products.
The following table presents hypothetical elemental analysis data for a polyurethane synthesized from this compound and a polyether polyol. The close agreement between the theoretical and experimental values would validate the polymer's composition.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 62.48% | 62.55% |
| Hydrogen (H) | 9.44% | 9.38% |
| Nitrogen (N) | 7.29% | 7.25% |
| Oxygen (O) | 20.79% | 20.82% |
This table provides illustrative data. Actual experimental values may vary based on the specific reactants and reaction conditions.
In Situ Quartz Crystal Microbalance (QCM) for Thin Film Growth Dynamics
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of measuring mass changes at the nanogram level. nih.gov Its in situ capability allows for the real-time monitoring of thin film formation and other interfacial phenomena at the solid-liquid or solid-gas interface. nih.govbeneq.com When a polymer film derived from this compound is deposited onto the surface of the QCM's quartz crystal, any increase in mass leads to a decrease in the crystal's resonant frequency. mdpi.com This relationship is described by the Sauerbrey equation, which provides a direct correlation between the change in frequency and the deposited mass. researchgate.net
For systems involving this compound, QCM is particularly useful for studying:
Layer-by-Layer (LbL) Assembly: Monitoring the sequential adsorption of this compound and other reactants to build up multilayered thin films. QCM can track the mass deposited in each step, providing insights into the growth mechanism and film thickness. mdpi.com
Polymer Adsorption Kinetics: Studying the rate at which polymers containing this compound adsorb onto a surface from a solution. This information is critical for understanding and controlling coating processes.
Swelling and Deswelling Behavior: Observing the uptake and release of solvents or other small molecules by a this compound-based polymer film. This is achieved by monitoring the changes in mass as the film swells or collapses. researchgate.net
A significant advancement is the Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). nih.govosti.gov In addition to frequency changes (mass), QCM-D also measures the energy dissipation of the oscillating crystal. mdpi.comnih.gov This dissipation factor provides information about the viscoelastic properties (e.g., softness or rigidity) of the deposited film. nih.gov For example, a soft, hydrated polymer layer will cause a larger energy dissipation than a rigid, compact layer. vt.edu This dual-parameter measurement allows for a more complete understanding of the structure and behavior of thin films derived from this compound.
The following interactive table illustrates the type of data that can be obtained from an in situ QCM-D experiment monitoring the deposition of a this compound-based polymer thin film over time.
| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Mass Deposited (ng/cm²) |
| 0 | 0 | 0 | 0 |
| 5 | -10 | 2 | 177 |
| 10 | -25 | 5 | 443 |
| 15 | -45 | 9 | 797 |
| 20 | -60 | 12 | 1062 |
This table presents a simplified, illustrative dataset. The mass is calculated from the frequency change using a typical sensitivity factor for a 5 MHz crystal (~17.7 ng/cm² per Hz). The increasing dissipation suggests the formation of a viscoelastic polymer layer.
Computational Chemistry and Theoretical Modeling of Hexanedioyl Diisocyanate
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These ab initio approaches solve the Schrödinger equation to provide detailed insights into chemical processes.
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Catalytic Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the complex reactions of diisocyanates. numberanalytics.comfreescience.info DFT is widely used to elucidate reaction mechanisms by calculating the potential energy surface, identifying transition states, and determining activation energies. numberanalytics.com For diisocyanates like hexanedioyl diisocyanate, this includes key reactions such as urethane (B1682113) formation, dimerization, and cyclotrimerization. mdpi.commdpi.com
Researchers use DFT to model the step-by-step process of these reactions. For instance, in urethane formation, DFT can map the pathway from the initial interaction of the isocyanate group with an alcohol, through the transition state where new bonds are forming and breaking, to the final urethane product. mdpi.comresearchgate.net These calculations reveal that catalyst-free urethane formation proceeds through a concerted mechanism involving a four-membered ring transition state. mdpi.com
Catalysis is another area where DFT provides crucial insights. The presence of catalysts, such as amines or organometallic compounds, can significantly alter the reaction pathway and lower the activation energy. DFT simulations can model the interaction of the catalyst with the reactants, showing how it facilitates the reaction. mdpi.comresearchgate.net For example, studies on similar diisocyanates have shown that nitrogen-containing catalysts can form a complex with the alcohol, which then attacks the isocyanate group, proceeding through a lower-energy transition state compared to the uncatalyzed reaction. mdpi.com The effect of solvents on reaction energetics can also be incorporated using implicit solvent models like the SMD model, which has been used in studies of toluene (B28343) diisocyanate (TDI) dimerization. nih.gov
The table below presents representative activation energy data from DFT studies on related isocyanate reactions, illustrating the type of quantitative data that can be generated.
| Reaction | System | Computational Method | Activation Energy (kJ/mol) |
| Dimerization | 2,4-TDI | G3MP2B3 (gas phase) | 93.3 - 124.7 |
| Dimerization | 2,4-TDI | G3MP2B3 (ODCB solvent) | 85.4 - 103.3 |
| Cyclotrimerization (One-step) | TDI | qG3MP2B3 (gas phase) | 149.0 |
| Cyclotrimerization (Two-step, TS1) | TDI | qG3MP2B3 (gas phase) | 94.7 |
| Cyclotrimerization (Two-step, TS2) | TDI | qG3MP2B3 (gas phase) | 60.5 |
Data sourced from studies on Toluene Diisocyanate (TDI), a well-studied model for diisocyanate reactivity. mdpi.comnih.gov
Electronic Structure Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com In the reactions of this compound, the isocyanate group's carbon atom is electrophilic. This is because the LUMO is primarily located on the N=C=O group, making it susceptible to attack by a nucleophile. poliuretanos.netresearchgate.net
The nucleophile, such as an alcohol or amine, has a high-energy HOMO, typically a lone pair of electrons. The reaction is driven by the overlap of the nucleophile's HOMO with the electrophilic isocyanate's LUMO. youtube.com The energy difference between the HOMO of the nucleophile and the LUMO of the diisocyanate, known as the HOMO-LUMO gap, is a critical factor in determining the reaction rate. A smaller gap generally corresponds to a more facile reaction. ossila.com
Computational analysis can precisely calculate the energies and visualize the shapes of these frontier orbitals. researchgate.netrsc.org For this compound, the LUMO would show a large coefficient on the carbonyl carbon of the isocyanate group, confirming it as the site of nucleophilic attack. The electronic properties, and thus the HOMO-LUMO gap, can be influenced by the molecular structure. While the flexible hexane (B92381) chain in this compound has less electronic influence than substituents in aromatic diisocyanates, its conformation can sterically hinder or facilitate the approach of the nucleophile to the reactive site. poliuretanos.net
| Orbital | Description | Role in Reaction |
| HOMO | Highest Occupied Molecular Orbital. For a nucleophile (e.g., R-OH), this is typically the orbital containing the lone pair of electrons on the oxygen atom. | The "electron-donating" orbital. Overlaps with the LUMO of the electrophile. |
| LUMO | Lowest Unoccupied Molecular Orbital. For this compound, this orbital is centered on the electrophilic carbon of the -N=C=O group. | The "electron-accepting" orbital. Receives electrons from the HOMO of the nucleophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile. | A smaller energy gap facilitates electron transfer and indicates higher reactivity. ossila.com |
Molecular Dynamics (MD) Simulations for System Behavior
While QM methods are excellent for detailing reaction mechanisms, they are computationally too expensive for simulating large systems over long timescales. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the behavior of thousands or millions of atoms. nih.govdiva-portal.org MD is used to predict the macroscopic properties and dynamic behavior of systems containing this compound, such as in the liquid state or during polymerization. mdpi.comnsf.gov
In MD simulations, the interactions between atoms are described by a "force field," a set of parameters and potential functions that approximate the quantum mechanical interactions. diva-portal.orgnsf.gov For isocyanates, specialized force fields like GAFF and TraPPE have been developed and tested. mdpi.comnsf.gov These simulations can predict bulk properties like density, viscosity, and vaporization enthalpy. For example, simulations of hexamethylene diisocyanate (HDI) have shown that standard force fields can overestimate properties like viscosity, highlighting the need for careful parameterization. mdpi.com
MD simulations are particularly valuable for studying the process of polyurethane formation. They can model how diisocyanate and polyol monomers diffuse and orient themselves before reacting, and how the resulting polymer chains grow and entangle. vot.plrsc.org This provides insight into how factors like monomer concentration, temperature, and solvent affect the final polymer structure and properties.
| Property | System | Force Field | Simulated Value | Experimental Value |
| Density (g/cm³) at 293 K | HDI | GAFF | 1.084 | 1.053 |
| Vaporization Enthalpy (kJ/mol) at 293 K | HDI | GAFF | 117.1 | 67.2 |
| Viscosity (mPas) at 293 K | HDI | GAFF | 21.7 | 2.3 |
| Density (g/cm³) at 300 K | HDI | MARTINI (Coarse-Grained) | 0.89 | ~1.05 |
Data from simulations of Hexamethylene Diisocyanate (HDI), a close structural analog of this compound. mdpi.com
Hybrid QM/MM Methods for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise for studying chemical reactions within large, complex environments like a solvent or a polymer matrix. numberanalytics.commpg.de The core idea is to partition the system into two regions: a small, chemically active region (e.g., the reacting isocyanate group and the incoming nucleophile) that is treated with high-accuracy QM methods, and the larger surrounding environment (e.g., solvent molecules, the rest of the polymer chain) which is treated with computationally efficient MM force fields. uiuc.edunih.gov
This approach allows for the simulation of bond-breaking and bond-forming events with quantum accuracy while still accounting for the influence of the surrounding environment. mpg.denih.gov The interaction between the QM and MM regions is crucial. In the "electrostatic embedding" scheme, the partial charges of the MM atoms are included in the QM calculation, allowing the QM region to be polarized by its environment. numberanalytics.comuiuc.edu A significant challenge is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. Various techniques, such as the use of link atoms, have been developed to handle this interface. numberanalytics.com Adaptive QM/MM methods even allow atoms to move between the QM and MM regions during a simulation, providing greater flexibility. letifmones.com
For this compound, a QM/MM simulation could be used to accurately model its reaction with a hydroxyl group on a growing polymer chain, providing insights into how the local polymer environment and solvent influence the reaction kinetics and thermodynamics.
Predictive Modeling of Structure-Reactivity Relationships
Computational chemistry is a powerful tool for establishing Quantitative Structure-Activity Relationships (QSAR) and, more broadly, structure-reactivity relationships. europa.eunih.gov These models aim to predict the chemical reactivity of a molecule based on its computed structural and electronic properties. researchgate.net
For a series of aliphatic diisocyanates, including this compound, computational models can predict how changes in the alkyl chain length affect reactivity. By calculating descriptors such as partial atomic charges, frontier orbital energies, and steric parameters, one can build models that correlate these descriptors with experimentally observed reaction rates. researchgate.netacs.org For example, DFT calculations can determine the partial positive charge on the carbonyl carbon of the isocyanate group; a higher positive charge generally implies greater electrophilicity and higher reactivity towards nucleophiles. researchgate.net
These predictive models can be used to:
Compare Reactivity: Assess the relative reactivity of different diisocyanates (e.g., this compound vs. hexamethylene diisocyanate) without synthesizing and testing each one.
Understand Substituent Effects: While less relevant for a simple aliphatic chain, this approach is powerful for understanding how different functional groups attached to the main chain would modulate reactivity.
Optimize Monomers: Guide the design of new monomers with tailored reactivity for specific applications, such as controlling the curing time of a polyurethane resin.
Development of Computational Algorithms for Diisocyanate Chemistry
Advancements in the theoretical study of diisocyanates rely on the continuous development of more accurate and efficient computational algorithms and models. This is an active area of research that directly impacts the quality of predictions for molecules like this compound.
Key areas of development include:
Kinetic Modeling Software: Researchers have developed specific computer programs and kinetic models to simulate the complex parallel and consecutive reactions that occur during polyaddition polymerization. vot.pl These algorithms solve systems of differential equations that describe the concentration changes of reactants, intermediates, and products over time, allowing for the simulation of the entire polymerization process. vot.pl
Force Field Parameterization: As shown by MD simulations, the accuracy of predictions for bulk properties depends heavily on the quality of the force field. mdpi.comnsf.gov A significant area of development is the creation of more accurate force field parameters specifically for isocyanates and polyurethanes. This involves fitting parameters to high-level QM calculations and experimental data to better reproduce properties like density, viscosity, and phase behavior.
Advanced DFT Protocols: The development of new and improved DFT functionals and composite methods (e.g., G3MP2B3) provides higher accuracy for calculating reaction energies and barriers. nih.govchemrxiv.org
Integrated Simulation Frameworks: Modern approaches integrate multiple computational techniques. For example, frameworks combining computational fluid dynamics (CFD) with reaction kinetics and Bayesian optimization have been developed to design and optimize industrial reactors for diisocyanate production. researchgate.net This allows for the virtual optimization of process parameters, significantly reducing the need for costly physical experiments.
These ongoing developments in computational algorithms continuously enhance the ability to model and predict the chemistry of diisocyanates with greater fidelity.
Derivatization and Selective Functionalization for Research Applications
Derivatization for Analytical Detection and Quantification
The high reactivity of isocyanate groups makes their direct analysis challenging. Therefore, derivatization is a crucial step for the accurate detection and quantification of hexanedioyl diisocyanate, especially in environmental and biological samples. This process involves reacting the isocyanate with a specific reagent to form a stable, easily detectable derivative.
The most common approach involves reacting HDI with a primary or secondary amine to form a stable urea (B33335) derivative. nih.govmdpi.com This reaction is typically fast and efficient. A variety of derivatizing agents have been developed, each selected based on the desired analytical method, which is often high-performance liquid chromatography (HPLC) coupled with various detectors. cdc.govgoogle.com
Common derivatizing agents for HDI include:
1-(2-Pyridyl)piperazine (B128488) (1,2-PP): This reagent reacts with HDI to form a derivative that can be analyzed by HPLC with ultraviolet (UV) or electrochemical detection. ingentaconnect.comepa.gov A developed HPLC method showed a good linearity in the concentration range of 0.03281–0.525 μg·mL⁻¹, with an average recovery of 99.11%. ingentaconnect.com
Di-n-butylamine (DBA): DBA is highly reactive with isocyanates, forming stable urea derivatives. nih.govresearchgate.net These derivatives are suitable for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govrsc.org The derivatization is often performed overnight at elevated temperatures (e.g., 60°C) to ensure complete reaction. nih.gov
1-(2-Methoxyphenyl)piperazine (MOPP): This agent is used in established analytical methods, such as those developed by NIOSH, for analyzing monomeric and oligomeric isocyanates in the air. cdc.govgoogle.com The analysis is performed using HPLC with UV and/or electrochemical detectors. cdc.gov
9-(N-methylaminomethyl)anthracene (MAMA): This reagent forms a derivative that is highly fluorescent, allowing for very sensitive detection by HPLC with a fluorescence detector. cdc.gov
1,8-Diaminonaphthalene (DAN): DAN is a bifunctional nucleophile that reacts with isocyanate groups to form a urea. A subsequent cyclization step produces a single, stable perimidone molecule for each isocyanate group, which allows for the assessment of the "total reactive isocyanate group" (TRIG) concentration. google.comnih.gov This method, when coupled with LC-MS/MS, has a limit of detection of 10 ng/mL and a limit of quantification of 34 ng/mL. nih.gov
The choice of derivatizing agent and analytical method is critical for achieving the required sensitivity and accuracy for a specific application, such as monitoring occupational exposure or quantifying residual monomers in polymer products. researchgate.netnih.govosha.gov
| Derivatizing Agent | Common Abbreviation | Analytical Method | Key Findings |
| 1-(2-Pyridyl)piperazine | 1,2-PP | HPLC-UV | Good linearity (r=0.9985) in the range of 0.03281 – 0.525 μg·mL⁻¹; Average recovery of 99.11%. ingentaconnect.com |
| Di-n-butylamine | DBA | LC-MS/MS | High reactivity and allows for sensitive and selective detection; used for quantifying residual isocyanates in products. nih.govresearchgate.net |
| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/Electrochemical | Used in NIOSH methods for analyzing monomeric and oligomeric forms of isocyanates in air samples. cdc.govgoogle.com |
| 9-(N-methylaminomethyl)anthracene | MAMA | HPLC-Fluorescence | Produces a highly fluorescent derivative, enabling sensitive detection. cdc.gov |
| 1,8-Diaminonaphthalene | DAN | LC-MS/MS | Allows for quantification of "total reactive isocyanate group" (TRIG); LOD of 10 ng/mL. nih.gov |
Selective Functionalization for Tailored Reactivity in Synthesis
The presence of two identical isocyanate groups in this compound presents a synthetic challenge and an opportunity: controlling the reaction to functionalize only one of the two –NCO groups. Achieving such selectivity allows HDI to be used as a linker, introducing a reactive isocyanate handle onto a molecule of interest, which can then be used in subsequent synthetic steps.
While the two primary isocyanate groups in the symmetrical HDI molecule have inherently equal reactivity, selective mono-functionalization can often be achieved by controlling the stoichiometry of the reactants. By using a molar excess of the substrate to be functionalized relative to HDI, the probability of a single HDI molecule reacting at both ends is significantly reduced.
This strategy is fundamental in the synthesis of:
Polyurethane Prepolymers: In a typical two-stage polyurethane synthesis, a diisocyanate like HDI is reacted with a polyol. By using an excess of the diisocyanate (NCO:OH ratio > 1), the reaction yields NCO-terminated prepolymers. researchgate.net These prepolymers are oligomeric structures with unreacted isocyanate groups at their ends, which are then crosslinked in a second step. acs.org This process relies on stoichiometric control to achieve the desired molecular weight and functionality of the prepolymer.
Unsymmetrical Urea Derivatives: The synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with an amine. mdpi.comorganic-chemistry.org To create an unsymmetrical urea using HDI as a linker, a molecule containing a primary or secondary amine can be reacted with HDI under conditions that favor mono-adduct formation. The resulting product, which now bears a terminal isocyanate group, can then be reacted with a different amine to yield the final unsymmetrical di-urea. beilstein-journals.org
Blocked Isocyanates: Selective reaction of one isocyanate group with a blocking agent can be performed. The resulting mono-blocked HDI can be incorporated into a system, with the blocked isocyanate group remaining dormant until unblocked by a specific trigger, such as heat. nih.gov
Beyond stoichiometry, the formation of defined oligomers like dimers (uretdiones) and trimers (isocyanurates and iminooxadiazinediones) from HDI is another area where controlling reactivity is crucial. acs.orgsci-hub.st The synthesis of these higher-molecular-weight derivatives is often catalyzed and the reaction conditions (temperature, time, catalyst concentration) are carefully managed to favor the formation of a specific oligomer, such as the isocyanurate trimer, which is a common building block in polyurethane coatings. acs.orgsci-hub.stnih.gov Research using Density Functional Theory (DFT) has been employed to understand the reaction mechanisms and energy barriers involved in the formation of these trimers and their byproducts. acs.org
Surface Functionalization for Interfacial Engineering
The ability of this compound to react with various functional groups, particularly hydroxyl (–OH) and amine (–NH₂) groups, makes it an effective coupling agent for surface functionalization. nih.govbibliotekanauki.pl By grafting HDI onto a material's surface, the surface properties can be fundamentally altered, or a reactive handle can be introduced for further modification. This is a key strategy in interfacial engineering, aimed at improving the interaction and compatibility between different phases in composite materials. acs.orgmdpi.com
The general mechanism involves the reaction of one of the isocyanate groups of HDI with active hydrogen-containing functional groups present on the substrate surface (e.g., –OH groups on cellulose (B213188) or metal oxides) to form a stable covalent bond, such as a urethane (B1682113) linkage. researchgate.netresearchgate.net The other, now surface-bound, isocyanate group remains available for subsequent reactions. mdpi.com
HDI has been used to functionalize a wide range of surfaces for various purposes:
Cellulosic Materials: HDI is used to modify the surface of cellulose and nanocellulose. nih.gov This can serve to attach other functional molecules or polymers to the cellulose surface or to improve its dispersion and compatibility with non-polar polymer matrices. researchgate.netmdpi.com
Bioceramics and Biomedical Polymers: Surfaces of materials like hydroxyapatite (B223615) (HAp), β-tricalcium phosphate (B84403) (β-TCP), and thermoplastic polyurethane (TPU) have been modified with HDI. bibliotekanauki.plnanbiosis.es For instance, HDI can act as a linker to graft polyethylene (B3416737) glycol (PEG) onto these surfaces, which can enhance biocompatibility or create specific interactions, such as inhibiting bacterial biofilm formation on medical implants. bibliotekanauki.plnanbiosis.es
Inorganic Nanoparticles: HDI has been used as a coupling agent to graft polymers like PEG onto the surface of nano-titania, improving its properties and dispersion. worldscientific.com
Fibers for Composites: The surface of poly(p-phenylene terephthalamide) and carbon fibers has been treated with HDI to improve their adhesion to epoxy and polyamide matrices, respectively. mdpi.comrsc.org This enhanced interfacial bonding is critical for improving the mechanical properties of the resulting fiber-reinforced composites.
| Substrate Material | Purpose of HDI Functionalization | Outcome |
| Cellulose / Nanocellulose | Improve compatibility with polymer matrices; act as a chemical linker. nih.govmdpi.com | Enhanced dispersion and interfacial adhesion; allows grafting of other molecules. researchgate.netmdpi.com |
| Hydroxyapatite (HAp) & β-TCP | Linker to graft Polyethylene Glycol (PEG). bibliotekanauki.pl | Successful surface modification confirmed by FTIR; altered textural properties. bibliotekanauki.pl |
| Thermoplastic Polyurethane (TPU) | Activation of surface for protein anchoring. nanbiosis.es | Enabled covalent attachment of antimicrobial proteins, inhibiting biofilm formation. nanbiosis.es |
| Nano-Titania | Coupling agent to graft PEG. worldscientific.com | Successful one-step grafting of PEG onto the nanoparticle surface. worldscientific.com |
| Poly(p-phenylene terephthalamide) Fibers | Improve adhesion to epoxy matrix. rsc.org | Increased surface roughness and improved interfacial bonding. rsc.org |
| Carbon Fibers | Coupling agent to graft graphene oxide. mdpi.com | Increased interfacial shear strength between carbon fiber and polyamide matrix by ~40%. mdpi.com |
Future Research Directions and Interdisciplinary Perspectives
Advancements in Sustainable Synthesis and Processing
The chemical industry's shift towards green chemistry is a primary driver for innovation in diisocyanate production, with a strong emphasis on moving away from hazardous reagents like phosgene (B1210022). rsc.orgrsc.org
Phosgene-Free Synthesis Routes: The traditional synthesis of isocyanates relies on the use of highly toxic phosgene. researchgate.netionike.com Consequently, a major thrust of future research is the development and optimization of phosgene-free synthetic pathways. rsc.orgrsc.org Promising alternatives currently under investigation include:
The Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which can be derived from dicarboxylic acids. researchgate.netrsc.org Recent advancements have demonstrated this route's viability for producing various aliphatic diisocyanates from renewable diacids through safer flow chemistry processes that generate high-energy intermediates in situ. acs.orgosti.gov This approach mitigates safety concerns associated with isolating acyl azide intermediates and offers a scalable and versatile method. acs.orgosti.gov
Carbonylation Reactions: Non-phosgene methods involving the carbonylation of nitro-compounds or amines are also being explored. ionike.comsemanticscholar.org These routes, however, face challenges such as the toxicity of carbon monoxide and the high cost of certain reagents. ionike.com
Use of CO2 as a Feedstock: The utilization of carbon dioxide as a C1 building block is a highly attractive green alternative. ionike.compatsnap.com Research is focused on the catalytic fixation of CO2 to form intermediates that can be converted to isocyanates, thereby reducing reliance on fossil fuels and mitigating greenhouse gas emissions. patsnap.comnih.gov
Bio-based Feedstocks: There is a significant and growing interest in producing hexanedioyl diisocyanate and other aliphatic diisocyanates from renewable resources to reduce the carbon footprint of polyurethane production. rsc.orgpatsnap.compatsnap.com Research in this area is centered on:
Vegetable Oils and Fatty Acids: These are attractive starting materials for producing the long-chain diacids that serve as precursors to diisocyanates. researchgate.net For instance, oleic acid has been used to synthesize 1,7-heptamethylene diisocyanate. rsc.org
Lignocellulosic Biomass: Lignin and cellulose (B213188) from plant matter are being investigated as sources for aromatic and aliphatic monomers. rsc.orgmdpi.com
Terpenes: Compounds like turpentine, derived from pine trees, are being explored as a source for bio-based diamines, which can then be converted to diisocyanates. mdpi.com
The development of commercially viable bio-based isocyanates is still an ongoing challenge, with current bio-based offerings having limited market availability. rsc.org
Novel Applications in High-Performance Materials and Functional Coatings
This compound, as an aliphatic diisocyanate, is a crucial component in the formulation of high-performance polyurethanes, particularly for applications requiring excellent durability and resistance to weathering and UV degradation. specialchem.comamericanchemistry.comtri-iso.com Future research will likely expand its use in advanced materials and functional coatings.
High-Performance Polyurethanes: The structure of this compound imparts flexibility and weather resistance to polyurethane materials. americanchemistry.com Research is likely to focus on:
Smart Materials: Developing "smart" materials based on this compound that can exhibit responsive behaviors, such as self-healing or changing properties on demand in response to environmental stimuli. patsnap.com
Biomedical Polymers: The biocompatibility of certain polyurethanes makes them suitable for medical applications. Future work could explore the use of this compound in creating biodegradable polymers for medical implants or drug delivery systems. resolvemass.ca
Elastomers and Thermoplastic Polyurethanes (TPUs): Tailoring the structure of this compound-based TPUs to achieve specific mechanical properties, such as high tensile strength and thermal stability, for demanding applications in automotive, aerospace, and electronics. acs.orglabmanager.com
Functional Coatings: Aliphatic diisocyanates are preferred for coatings that require long-term aesthetic and functional durability. specialchem.comamericanchemistry.com Future research directions include:
Anti-Graffiti and Chemical Resistant Coatings: Formulations using phenolic-isocyanate reactions have shown superior performance compared to conventional coatings, offering enhanced hardness and chemical resistance. paint.org
Solvent-Free and Water-Based Systems: The development of low-viscosity, solvent-free, and water-based polyurethane dispersions is a key area of research to reduce volatile organic compound (VOC) emissions and improve environmental safety. patsnap.comspecialchem.com
Enhanced Durability Coatings: Creating coatings with superior adhesion, scratch resistance, and flexibility for applications in demanding environments like automotive finishes and protective linings for industrial pipes. specialchem.compaint.org
Integration of Advanced Analytics and In Situ Characterization
To optimize the synthesis and performance of materials derived from this compound, researchers are increasingly turning to advanced analytical techniques for real-time monitoring and detailed structural characterization.
Real-Time Reaction Monitoring:
In Situ FTIR Spectroscopy: The use of fiber-optic Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring isocyanate reactions in real time. remspec.comresearchgate.netmt.com By tracking the disappearance of the characteristic isocyanate (N=C=O) peak around 2250-2285 cm⁻¹, researchers can follow reaction progress, determine endpoints, and study reaction kinetics under various conditions. remspec.commt.com This technique is applicable to both solution-phase reactions and the curing of solid polymers. remspec.com
Other Spectroscopic Methods: Near-infrared spectroscopy is also used for continuous monitoring of isocyanate concentrations in industrial production lines. patsnap.com
Advanced Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the precise structure of the synthesized polyurethanes. nih.govsci-hub.se These techniques help to confirm the formation of urethane (B1682113) linkages and to analyze the microstructure of the polymer chains. nih.govsci-hub.seredalyc.org
Mass Spectrometry (MS): Used in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), MS allows for the precise quantification of isocyanate content and the identification of by-products. patsnap.comnih.gov
Thermal and Mechanical Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to analyze the crystallization behavior and thermal properties of the resulting polymers. nih.gov
These analytical methods provide a detailed understanding of the structure-property relationships in polyurethanes, enabling the rational design of new materials with tailored characteristics. nih.gov
Interactive Table: Key Analytical Techniques for Diisocyanate Research
| Analytical Technique | Application in Diisocyanate Research | Key Information Obtained |
|---|---|---|
| FTIR Spectroscopy | Real-time monitoring of polymerization reactions. remspec.comresearchgate.netmt.com | Reaction kinetics, conversion rates, reaction endpoint, presence of the NCO group. remspec.commt.com |
| NMR Spectroscopy | Detailed structural analysis of monomers and polymers. nih.govsci-hub.se | Chemical structure, molecular architecture, confirmation of urethane linkages. nih.govsci-hub.seredalyc.org |
| Mass Spectrometry | Quantification of isocyanates and identification of by-products. patsnap.comnih.gov | Purity of reactants, precise molecular weight, composition analysis. patsnap.comnih.gov |
| HPLC | Separation and quantification of components in a mixture. patsnap.com | Isocyanate concentration, detection of impurities. patsnap.com |
| DSC | Analysis of thermal properties and phase transitions. nih.gov | Glass transition temperature, melting point, crystallinity. nih.gov |
Machine Learning and Artificial Intelligence in Diisocyanate Research
Accelerating Material Discovery:
Predictive Modeling: AI algorithms can predict the properties of polymers, such as thermal stability and tensile strength, based on their chemical structure before they are even synthesized. resolvemass.cagatech.edu This reduces the need for extensive trial-and-error experimentation. resolvemass.ca
Inverse Design: Researchers can specify desired material properties, and AI tools can then identify the optimal chemical structures and formulations to achieve those properties. resolvemass.ca
Optimizing Synthesis and Formulation:
Process Optimization: AI can analyze large datasets from past experiments to determine the optimal reaction conditions, such as temperature, pressure, and catalyst concentration, leading to higher yields and reduced waste. resolvemass.ca
Formulation Prediction: ML models can predict the properties of polyurethane foams and elastomers based on the formulation components, helping to guide the development of new products with specific performance characteristics. zenodo.orgadhesivesmag.com
Challenges and Future Outlook: The accuracy of AI models is highly dependent on the availability of large, high-quality datasets. labmanager.comgatech.edu A significant challenge is creating these comprehensive databases for polymer systems. specialchem.com Future work will involve developing more robust algorithms and integrating them with automated laboratory systems to create a closed-loop, data-driven approach to material discovery. mdpi.comzenodo.org The combination of statistical methods with machine learning will be crucial for understanding the complex interactions between different formulation variables. zenodo.org
Interactive Table: AI/ML Applications in Diisocyanate Research
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Using algorithms to forecast the physical and chemical properties of polymers from their molecular structure. resolvemass.cagatech.edu | Faster screening of potential polyurethane formulations with desired characteristics like durability and flexibility. resolvemass.ca |
| Inverse Design | Starting with desired properties and using AI to generate candidate polymer structures. resolvemass.ca | Design of novel this compound-based polymers for specific high-performance applications. resolvemass.ca |
| Process Optimization | Analyzing experimental data to identify optimal synthesis conditions for higher yield and purity. resolvemass.cafrontiersin.org | More efficient and sustainable production of this compound. resolvemass.ca |
| Formulation Engineering | Predicting the performance of complex polyurethane systems based on the mix of components. adhesivesmag.comfrontiersin.org | Rapid development of new coatings, adhesives, and elastomers with tailored properties. frontiersin.org |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing hexanedioyl diisocyanate (HDI) in laboratory settings?
- Methodological Answer : HDI synthesis typically involves phosgenation of hexamethylene diamine, with purification steps to minimize hydrolyzable chlorine content. Characterization methods include hydrolyzable chlorine analysis (via titration), isocyanate content determination (using dibutylamine back-titration), and spectroscopic techniques (e.g., FTIR for –NCO group identification). For oligomer differentiation, gel permeation chromatography (GPC) is recommended .
Q. What analytical techniques are recommended for quantifying HDI concentrations in environmental or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is widely used for monomer quantification. For biological matrices (e.g., urine), derivatization with diamines followed by LC-MS analysis improves sensitivity. Environmental samples require solid-phase extraction (SPE) to isolate HDI from complex matrices before analysis .
Q. What are the primary toxicological concerns associated with HDI exposure based on current data?
- Methodological Answer : Inhalation exposure to HDI vapor causes respiratory sensitization, asthma-like symptoms, and pulmonary irritation in animal models. Dermal exposure may lead to allergic contact dermatitis. Chronic studies highlight dose-dependent inflammatory responses in lung tissue, with NOAEL (no-observed-adverse-effect-level) established at 0.05 mg/m³ in rats .
Advanced Research Questions
Q. How can physiologically based kinetic (PBK) models improve the interpretation of HDI biomonitoring data in occupational exposure studies?
- Methodological Answer : PBK models quantify relationships between external exposure, internal dose, and urinary excretion of HDI metabolites (e.g., hexamethylene diamine). Sensitivity analyses identify critical parameters (e.g., absorption rates, metabolic clearance) to refine exposure estimates. Calibration with in vivo rat data improves extrapolation to human occupational scenarios .
Q. What experimental design considerations are critical when investigating contradictory data on HDI’s dose-response relationships in inhalation toxicology?
- Methodological Answer : Contradictions often arise from variations in aerosol particle size, exposure duration, and animal strain differences. Standardized protocols (e.g., OECD TG 412) should be adopted, with rigorous control of humidity (to prevent hydrolysis) and real-time monitoring of chamber concentrations. Dose-response studies must include both naïve and sensitized animal cohorts to assess threshold shifts .
Q. What methodologies address the challenges in detecting HDI oligomers versus monomers in polyurethane degradation studies?
- Methodological Answer : Size-exclusion chromatography (SEC) paired with evaporative light scattering detection (ELSD) separates oligomers (e.g., trimers, biurets) from monomers. Accelerated degradation studies under controlled humidity/temperature conditions, followed by LC-MS/MS analysis, quantify hydrolytic byproducts. NMR spectroscopy confirms oligomer structural integrity .
Q. How should researchers approach the integration of in vitro and in vivo data for HDI risk assessment when mechanistic studies show conflicting results?
- Methodological Answer : Apply weight-of-evidence (WoE) frameworks to reconcile discrepancies. For example, in vitro cytokine release assays (e.g., IL-6, TNF-α) should be cross-validated with in vivo bronchial lavage fluid analyses. Bayesian statistical models can integrate uncertainty from in vitro-to-in vivo extrapolation (IVIVE) .
Q. What advanced spectroscopic or chromatographic methods provide reliable differentiation between HDI isomers or degradation products?
- Methodological Answer : Chiral HPLC columns (e.g., amylose-based) resolve stereoisomers of HDI derivatives. Gas chromatography (GC) with electron capture detection (ECD) identifies halogenated degradation products. For non-volatile metabolites, ultra-high-resolution mass spectrometry (HRMS) enables exact mass matching against synthetic standards .
Data Presentation and Analysis Guidelines
- Raw Data Management : Large datasets (e.g., time-course exposure measurements) should be archived in appendices, with processed data (means ± SD, ANOVA results) highlighted in the main text. Use scatterplots with LOESS curves to visualize non-linear dose-response relationships .
- Uncertainty Quantification : Report confidence intervals for LC50 values and Monte Carlo simulations for exposure modeling. Clearly distinguish between measurement error (e.g., ±5% for HPLC) and biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
